An In-Depth Technical Guide to the Physicochemical Properties of N-[2-(2-chlorophenoxy)ethyl]acetamide
An In-Depth Technical Guide to the Physicochemical Properties of N-[2-(2-chlorophenoxy)ethyl]acetamide
Foreword: Navigating the Known and the Novel
In the landscape of drug discovery and materials science, researchers often encounter compounds that, while structurally intriguing, lack a comprehensive body of published experimental data. N-[2-(2-chlorophenoxy)ethyl]acetamide (CAS No. 34659-33-3) is one such molecule. This guide is crafted for researchers, scientists, and drug development professionals who find themselves at the frontier of investigating this specific compound. As a Senior Application Scientist, my objective is not merely to present what is known but to provide a robust framework for empirical investigation. This document, therefore, balances the sparse available information with established scientific principles to offer a logical synthesis pathway, predicted physicochemical properties, and detailed protocols for their experimental validation. This approach ensures that your research is built on a foundation of scientific rigor and self-validating methodologies.
Molecular Identity and Structural Elucidation
N-[2-(2-chlorophenoxy)ethyl]acetamide is a secondary amide characterized by a 2-chlorophenoxy moiety linked via an ethyl bridge to an acetamide group. This structure suggests potential applications as an intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, where the phenoxyacetamide scaffold is of interest.[1][2]
Table 1: Core Molecular Identifiers
| Identifier | Value |
| IUPAC Name | N-[2-(2-chlorophenoxy)ethyl]acetamide |
| CAS Number | 34659-33-3 |
| Molecular Formula | C₁₀H₁₂ClNO₂ |
| Molecular Weight | 213.66 g/mol |
| Canonical SMILES | CC(=O)NCCOC1=CC=CC=C1Cl |
Synthesis Pathway: A Protocol Grounded in First Principles
Proposed Synthetic Workflow
The acetylation of 2-(2-chlorophenoxy)ethanamine can be efficiently achieved using acetyl chloride or acetic anhydride in the presence of a suitable base to neutralize the hydrochloric acid byproduct.[3][4][5]
Caption: Proposed synthesis workflow for N-[2-(2-chlorophenoxy)ethyl]acetamide.
Detailed Experimental Protocol
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Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 2-(2-chlorophenoxy)ethanamine in anhydrous dichloromethane (DCM).
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Base Addition: Add 1.2 equivalents of a suitable non-nucleophilic base, such as triethylamine or pyridine, to the solution.
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Cooling: Cool the reaction mixture to 0°C using an ice bath.
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Acetylation: Slowly add 1.1 equivalents of acetyl chloride (or acetic anhydride) dropwise to the stirred solution.
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Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Predicted Physicochemical Properties
In the absence of comprehensive experimental data, computational predictions provide a valuable starting point for understanding the physicochemical profile of N-[2-(2-chlorophenoxy)ethyl]acetamide. The following properties are predicted based on its structure.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 213.66 g/mol | Influences diffusion and formulation. |
| XLogP3 | 2.1 | Predicts lipophilicity and membrane permeability. |
| Hydrogen Bond Donors | 1 | Affects solubility and receptor binding. |
| Hydrogen Bond Acceptors | 2 | Influences solubility and interaction with biological targets. |
| Rotatable Bonds | 5 | Relates to conformational flexibility and binding affinity. |
| Topological Polar Surface Area (TPSA) | 38.3 Ų | Correlates with drug transport properties. |
Note: These values are computationally predicted and require experimental verification.
Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity, the predicted properties must be validated through empirical testing. The following section outlines standard protocols for the characterization of a novel compound like N-[2-(2-chlorophenoxy)ethyl]acetamide.
Workflow for Physicochemical Characterization
Caption: Experimental workflow for the physicochemical characterization of N-[2-(2-chlorophenoxy)ethyl]acetamide.
Detailed Methodologies
4.2.1. Melting Point Determination
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Method: Differential Scanning Calorimetry (DSC) or a standard Melting Point Apparatus (MPA).
-
Protocol:
-
Place a small, dry sample of the purified compound into a capillary tube.
-
Place the tube in the MPA or DSC instrument.
-
Heat at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.
-
4.2.2. Solubility Assessment
-
Method: Shake-flask method (OECD Guideline 105).
-
Protocol:
-
Add an excess amount of the compound to a series of vials containing different solvents (e.g., water, ethanol, DMSO, acetone).
-
Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to separate the undissolved solid.
-
Carefully extract a known volume of the supernatant.
-
Determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.[6]
-
4.2.3. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and types of protons and their connectivity. Expected signals would include aromatic protons, methylene protons of the ethyl bridge, and a methyl group singlet.
-
¹³C NMR: Determines the number of unique carbon atoms and their chemical environments.
-
-
Mass Spectrometry (MS):
-
Method: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Purpose: To confirm the molecular weight of the compound by identifying the molecular ion peak ([M+H]⁺ or [M]⁺˙).
-
-
Infrared (IR) Spectroscopy:
-
Method: Fourier-Transform Infrared (FT-IR) spectroscopy.
-
Purpose: To identify characteristic functional groups. Key expected peaks include N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and C-O-C stretching of the ether linkage.
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Potential Applications and Future Directions
The N-substituted phenoxyacetamide scaffold is present in a variety of biologically active molecules, including some herbicides and potential anti-inflammatory agents.[7] The specific structure of N-[2-(2-chlorophenoxy)ethyl]acetamide makes it a candidate for further investigation in these areas. Its utility as a synthetic intermediate for more complex molecules is also a significant area for exploration.
Conclusion
While N-[2-(2-chlorophenoxy)ethyl]acetamide is a compound with limited publicly available experimental data, this guide provides a comprehensive framework for its synthesis and characterization. By combining established chemical principles with detailed, actionable protocols, researchers are equipped to confidently investigate its physicochemical properties. The emphasis on empirical validation of predicted data ensures a high degree of scientific integrity, paving the way for a deeper understanding of this molecule and its potential applications.
References
-
PubChem. N-[2-(4-chlorophenoxy)ethyl]-2,2-diphenylacetamide. National Center for Biotechnology Information. [Link]
-
Harasym, M., et al. (2020). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Molecules, 25(21), 5233. [Link]
-
European Patent Office. (1993). Novel phenylacetamide derivatives and processes for the preparation thereof. EP 0525360 A2. [Link]
-
Cytiva. (n.d.). Certificates. [Link]
-
PubChemLite. Acetamide, n-(2-(acetyloxy)ethyl)-2,2-bis(4-chlorophenoxy)-. [Link]
-
PubChem. 2-(2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide. National Center for Biotechnology Information. [Link]
- Google Patents. (2018). Method for preparing 2- [4- (2-ethoxyethyl) phenoxy ] ethylamine. CN108640845B.
- Google Patents. (2009). Process for the preparation of 2-chloroethoxy-acetic acid-n,n-dimethylamide. US20090221853A1.
-
Arctom Scientific. 2-chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylacetamide. [Link]
-
PubChem. 2-(2-Chloroethoxy)acetamide. National Center for Biotechnology Information. [Link]
-
Glamočlija, J., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. Pharmaceuticals, 16(2), 281. [Link]
-
Vedantu. (n.d.). Write acetylation reaction of: A) Ethyl amine B) Diethylamine. [Link]
-
Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 2(7), 148-156. [Link]
- Google Patents. (2010). Method and assays for quantitation of acetamide in a composition. WO2010105193A1.
-
ResearchGate. (2014). Synthesis and characterization of the anticancer and metal binding properties of novel pyrimidinylhydrazone derivatives. [Link]
-
Wikipedia. (n.d.). Acetylation. [Link]
-
Scribd. (n.d.). Acetylation of Aniline Lab Report. [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. researchgate.net [researchgate.net]
- 3. Write acetylation reaction of A Ethyl amine B Diet class 12 chemistry CBSE [vedantu.com]
- 4. Acetylation - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. 2-Chlorophenoxyacetic acid | C8H7ClO3 | CID 11969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
